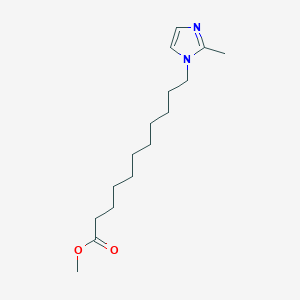
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
化学反应分析
Types of Reactions
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to the biological activity of imidazole derivatives.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate involves its interaction with biological molecules through the imidazole ring. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, facilitating interactions with enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate is unique due to its long alkyl chain, which can influence its solubility and interaction with biological membranes. This structural feature distinguishes it from other imidazole-containing compounds and may contribute to its specific biological activities .
属性
CAS 编号 |
85216-65-5 |
|---|---|
分子式 |
C16H28N2O2 |
分子量 |
280.41 g/mol |
IUPAC 名称 |
methyl 11-(2-methylimidazol-1-yl)undecanoate |
InChI |
InChI=1S/C16H28N2O2/c1-15-17-12-14-18(15)13-10-8-6-4-3-5-7-9-11-16(19)20-2/h12,14H,3-11,13H2,1-2H3 |
InChI 键 |
TWEGWEVVEWUYQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


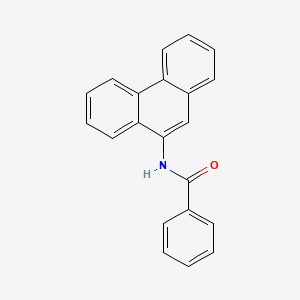
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
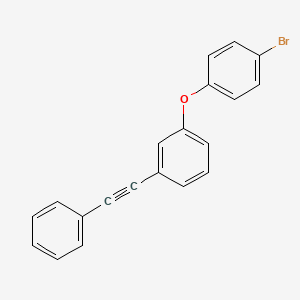
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
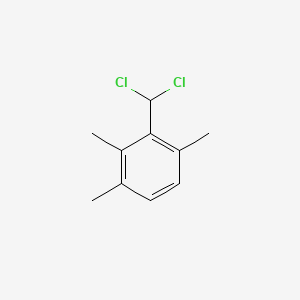
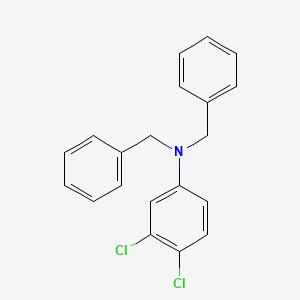


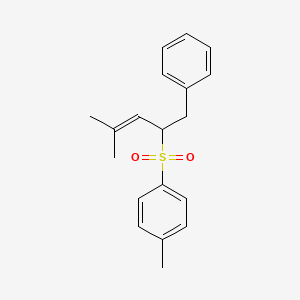
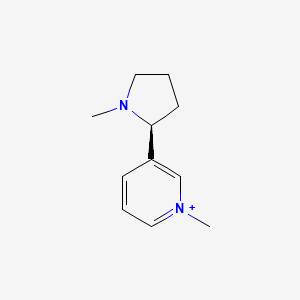
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
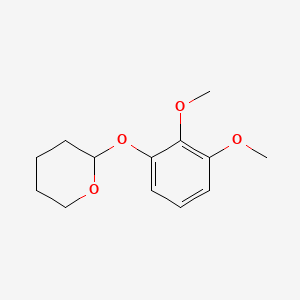
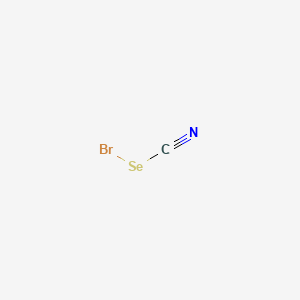
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
